molecular formula C31H35N5O5 B10853762 Tyr-Pro-Phg-Phe-NH2

Tyr-Pro-Phg-Phe-NH2

Cat. No.: B10853762
M. Wt: 557.6 g/mol
InChI Key: CLTFAZZUUWSIAO-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tyr-Pro-Phg-Phe-NH₂ is a synthetic tetrapeptide amide hypothesized to interact with opioid receptors. These peptides share a conserved N-terminal tyrosine residue, a hallmark of opioid peptides, and exhibit varying receptor selectivity (mu or delta) depending on their sequence modifications. The inclusion of non-proteinogenic amino acids (e.g., D-configuration residues or phenylglycine, Phg) can significantly alter receptor binding and functional outcomes .

Properties

Molecular Formula

C31H35N5O5

Molecular Weight

557.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(1S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxo-1-phenylethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H35N5O5/c32-24(18-21-13-15-23(37)16-14-21)31(41)36-17-7-12-26(36)29(39)35-27(22-10-5-2-6-11-22)30(40)34-25(28(33)38)19-20-8-3-1-4-9-20/h1-6,8-11,13-16,24-27,37H,7,12,17-19,32H2,(H2,33,38)(H,34,40)(H,35,39)/t24-,25-,26-,27-/m0/s1

InChI Key

CLTFAZZUUWSIAO-FWEHEUNISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](C3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(C3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tyr-Pro-Phg-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids (phenylglycine, proline, and tyrosine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Automation and high-throughput techniques are often employed to produce peptides in bulk.

Chemical Reactions Analysis

Types of Reactions

Tyr-Pro-Phg-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield peptide analogs with altered sequences.

Scientific Research Applications

Tyr-Pro-Phg-Phe-NH2 has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tyr-Pro-Phg-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, similar peptides have been shown to interact with opioid receptors, leading to analgesic effects . The pathways involved in these interactions often include receptor binding, signal transduction, and subsequent physiological responses.

Comparison with Similar Compounds

Sequence and Structural Features

Compound Sequence Key Structural Modifications Receptor Selectivity
Tyr-Pro-Trp-Phe-NH₂ Tyr-Pro-Trp-Phe-NH₂ Trp at position 3 Mu-opioid agonist
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH₂ D-Met², extended C-terminal Delta-opioid agonist
Dermorphin Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ D-Ala², Gly⁴, longer chain Mu-opioid agonist
(1DME)Y8Fa D-Tyr-D-Leu-[N-Me]-Phe-Gln-Pro… D-amino acids, N-methylation Mixed effects
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ Extended N-terminal, Lys insertion Unknown

Key Observations :

  • D-amino acids (e.g., D-Met in Dermenkephalin) enhance delta-opioid selectivity and metabolic stability .
  • Aromatic residues (Trp, Phe) at position 3 or 4 correlate with mu-opioid affinity, as seen in Tyr-Pro-Trp-Phe-NH₂ .
  • N-terminal modifications (e.g., D-Tyr in (1DME)Y8Fa) can convert agonists into antagonists depending on assay context .

Functional and Pharmacological Profiles

Receptor Binding and Selectivity
  • Tyr-Pro-Trp-Phe-NH₂ (Endomorphin-2) : Exhibits high mu-opioid receptor (MOR) affinity (Ki < 1 nM) and negligible delta-opioid (DOR) activity, making it a potent analgesic .
  • Dermenkephalin : Binds DOR with Ki ≈ 0.8 nM and shows >1,000-fold selectivity over MOR, enabling targeted delta-mediated effects (e.g., neuroprotection) .
  • (1DME)Y8Fa: Dual agonist/antagonist behavior—reduces intestinal motility via MOR agonism but antagonizes analgesia in nociception assays .
Physicochemical Properties
Compound Molar Mass (g/mol) Solubility Stability
Tyr-Pro-Trp-Phe-NH₂ ~630.7 Moderate (aqueous) Protease-sensitive
H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ 680.80 Powder, soluble High thermal stability (flash point 645.1°C)
H-Phe(4-NH2)-OH 180.20 Polar solvent Reacts with oxidizers

Notes:

  • Thermal stability : H-Ala-Tyr-Pro-Gly-Lys-Phe-NH₂ demonstrates exceptional resistance to decomposition at high temperatures .
  • Toxicity: Limited data available for most peptides; H-Phe(4-NH2)-OH shows warnings for skin/eye irritation .

Mechanistic and Clinical Implications

  • Mu-selective peptides (e.g., Tyr-Pro-Trp-Phe-NH₂) are prioritized for pain management but face challenges like rapid enzymatic degradation .
  • Delta-selective agonists (e.g., Dermenkephalin) are explored for neuropathic pain and mood disorders but may lack central penetration .
  • Mixed-profile analogs (e.g., (1DME)Y8Fa) highlight the complexity of designing peptides with tissue-specific effects .

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